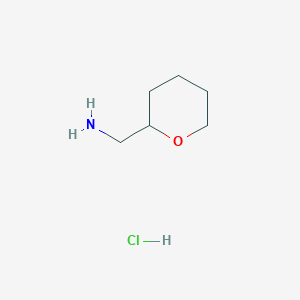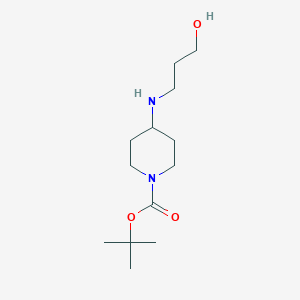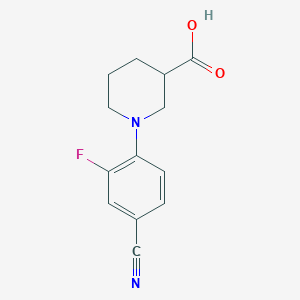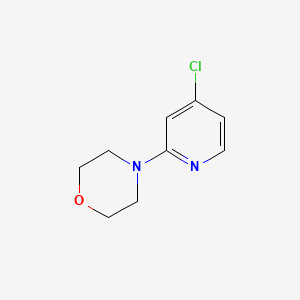
4-(4-氯吡啶-2-基)吗啉
描述
“4-(4-Chloropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It is a versatile compound with a wide range of applications due to its unique structure and properties.
Synthesis Analysis
The synthesis of morpholines, including “4-(4-Chloropyridin-2-yl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(4-Chloropyridin-2-yl)morpholine” consists of a morpholine ring attached to a chloropyridine ring . The morpholine ring provides a polar, basic character to the molecule, while the chloropyridine ring contributes to the molecule’s aromaticity .科学研究应用
PI3K-AKT-mTOR 通路抑制
4-(嘧啶-4-基)吗啉,包括与 4-(4-氯吡啶-2-基)吗啉相关的结构,是癌症治疗中抑制 PI3K 和 PIKK 的关键药效团。吗啉环特别关键,因为它能够形成氢键并在更广泛的激酶组上赋予选择性 (霍布斯等,2019)。
多巴胺受体拮抗
手性烷氧甲基吗啉类似物,包括 4-(4-氯吡啶-2-基)吗啉的衍生物,已被合成作为多巴胺 D4 受体的选择性拮抗剂。这些化合物在神经药理学中显示出潜力,特别是对于受多巴胺受体活性影响的疾病 (维特等,2016)。
有机化学中的绿色合成
在有机合成领域,4-(4-氯吡啶-2-基)吗啉等化合物已被用作铃木-宫浦偶联和索诺加西拉偶联反应中的中间体。这些反应对于在绿色和温和的条件下创建各种生物活性分子至关重要 (雷迪等,2016)。
生物活性杂环化合物的合成
吗啉衍生物,包括 4-(4-氯吡啶-2-基)吗啉,是合成生物活性杂环化合物的中间体。这些化合物在药物化学中具有应用,例如创建抗菌剂或潜在的癌症治疗剂 (雷等,2017)。
抗菌活性
与 4-(4-氯吡啶-2-基)吗啉相似的吗啉衍生物已被研究其抗菌特性。这些化合物对各种微生物表现出显着的活性,表明它们在开发新型抗菌剂中的潜力 (贝克塔斯等,2012)。
酶抑制
在生物化学领域,类似于 4-(4-氯吡啶-2-基)吗啉的吗啉衍生物已被研究为 DNA 依赖性蛋白激酶 (DNA-PK) 的抑制剂。这些化合物对于了解 DNA 修复机制和在癌症治疗中的潜在应用至关重要 (卡诺等,2010)。
属性
IUPAC Name |
4-(4-chloropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEERRKPKVXOJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287769 | |
| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloropyridin-2-yl)morpholine | |
CAS RN |
1086376-26-2 | |
| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(4-chloro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)
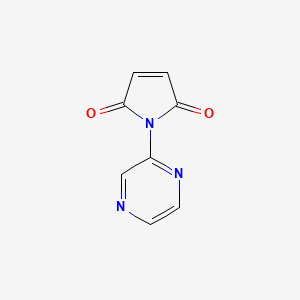
![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)
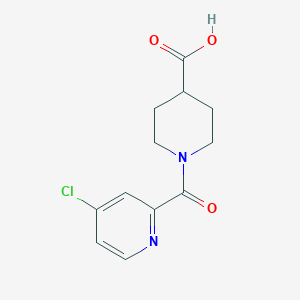
![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)
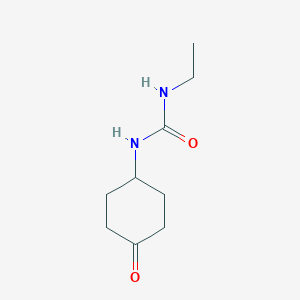
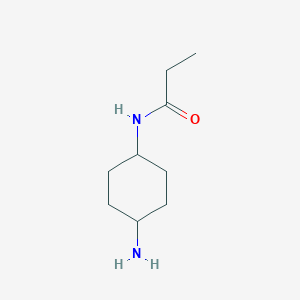
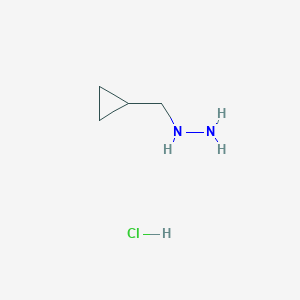
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)
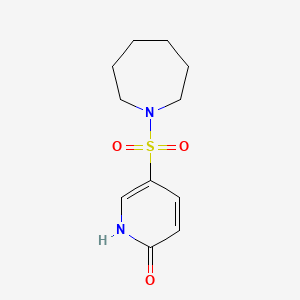
![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
